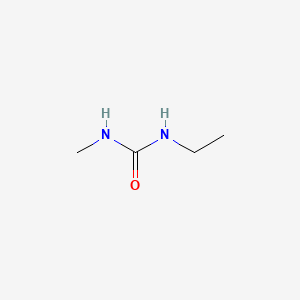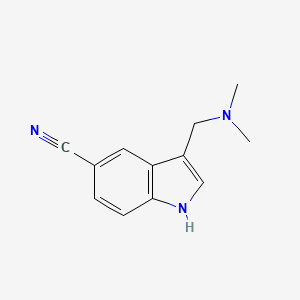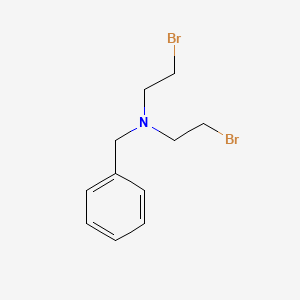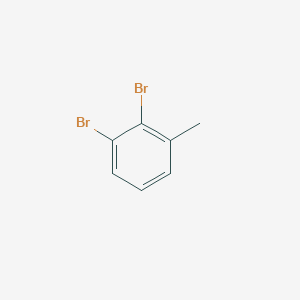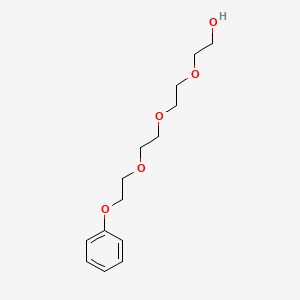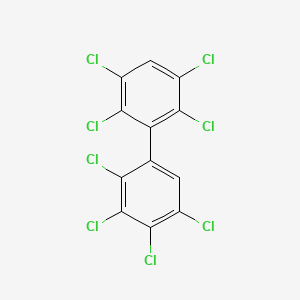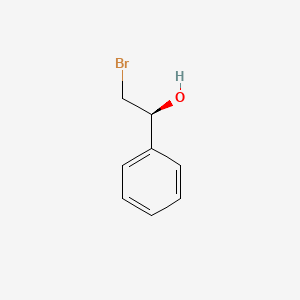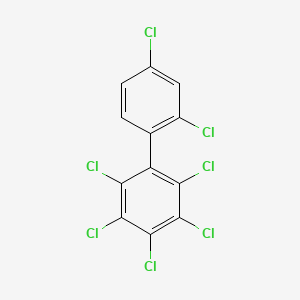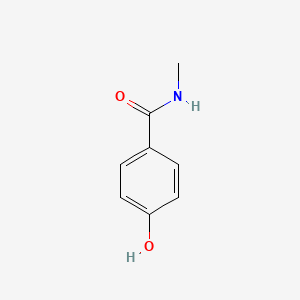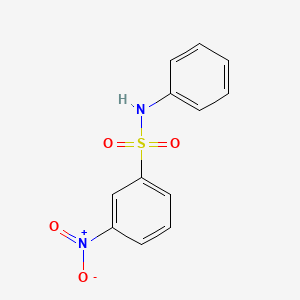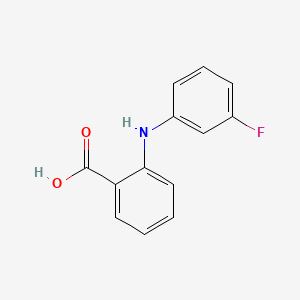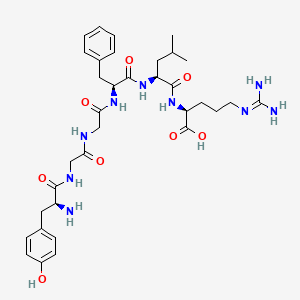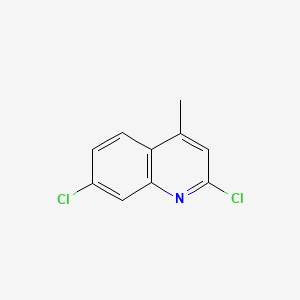
2,7-二氯-4-甲基喹啉
描述
- Chemical Formula : C<sub>10</sub>H<sub>7</sub>Cl<sub>2</sub>N
- Molecular Weight : 212.08 g/mol
- IUPAC Name : 2,7-dichloro-4-methylquinoline
- CAS Number : 59666-16-9
- Appearance : Solid
- InChI Code : 1S/C10H7Cl2N/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5H,1H3
- InChI Key : FTONSAARTKYOAV-UHFFFAOYSA-N
Synthesis Analysis
- The synthesis of 2,7-dichloro-4-methylquinoline involves specific chemical reactions. Unfortunately, detailed synthetic pathways are not readily available in the provided sources.
Molecular Structure Analysis
- The compound has a quinoline nucleus with two chlorine atoms at positions 2 and 7, along with a methyl group.
- The chlorine atom in the 4-position is more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring.
Chemical Reactions Analysis
- The chlorine substitution pattern affects the compound’s reactivity.
- Further research is needed to explore specific reactions involving this compound.
Physical And Chemical Properties Analysis
- Form : Solid
- Melting Point : Not specified
- Solubility : Not specified
- Flash Point : Not applicable
- Storage : Non-combustible solids
科学研究应用
Chemical Reactions and Derivatives
4-Methylquinolines, including derivatives like 2,7-Dichloro-4-methylquinoline, react with thionyl chloride to form products like 4-chloro[1,2]dithiolo[3,4-c]quinolin-1-ones and bis[dichloro(4-quinolyl)methyl]trisulphanes. These reactions and the subsequent derivatives are significant in organic chemistry for the synthesis of complex molecular structures (Al-Shaar et al., 1988).
Synthesis and Structural Analysis
2,7-Dichloro-4-methylquinoline is used in synthesizing various biologically important compounds. These compounds are characterized by techniques like crystal X-ray diffraction, showing potential in developing novel pharmaceutical agents (Małecki et al., 2010).
Cytotoxic and Apoptotic Activity
Derivatives of 2,7-Dichloro-4-methylquinoline, such as 2,4-Dichloro-6-methylquinoline, have shown cytotoxic and apoptotic activities in certain cancer cell lines, indicating potential in cancer research and treatment (Somvanshi et al., 2008).
Antioxidant and Antimicrobial Properties
Novel chloroquinoline derivatives, including those related to 2,7-Dichloro-4-methylquinoline, exhibit antioxidant activities and demonstrate potential as anti-diabetic agents due to their interaction with specific proteins (Murugavel et al., 2017).
Environmental Applications
The biodegradation of methylquinolines, such as 4-methylquinoline, by soil bacteria highlights the environmental relevance of these compounds in treating pollution and understanding microbial degradation processes (Sutton et al., 1996).
Food Preservation
4-Methylquinoline and its analogues, like 2,7-Dichloro-4-methylquinoline, have been studied for their antimicrobial activities against foodborne bacteria, suggesting their potential use in developing natural food preservatives (Kim et al., 2014).
安全和危害
- Hazard Statements : H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), H335 (may cause respiratory irritation)
- Precautions : Avoid inhalation, skin contact, and ingestion. Use personal protective equipment.
- Environmental Precautions : Prevent spillage and avoid environmental discharge.
未来方向
属性
IUPAC Name |
2,7-dichloro-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTONSAARTKYOAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4069347 | |
| Record name | 2,7-Dichloro-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4069347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dichloro-4-methylquinoline | |
CAS RN |
59666-16-9 | |
| Record name | 2,7-Dichloro-4-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59666-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 2,7-dichloro-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059666169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 2,7-dichloro-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,7-Dichloro-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4069347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-dichloro-4-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.207 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B1594510.png)
